4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione
Description
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione is a naphthoquinone derivative characterized by a hydroxyl group at position 4, a 2-phenylbutyl substituent at position 3, and a 1,2-dione moiety. This structure is pivotal for its biological activity, particularly in enzyme inhibition and cytotoxicity. Naphthoquinones are known for their redox properties, enabling interactions with biological targets such as carboxylesterases (CEs) and involvement in anticancer mechanisms .
Properties
CAS No. |
199929-82-3 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H18O3/c1-2-13(14-8-4-3-5-9-14)12-17-18(21)15-10-6-7-11-16(15)19(22)20(17)23/h3-11,13,21H,2,12H2,1H3 |
InChI Key |
ARSROHSLBSKZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by hydroxylation and subsequent alkylation with a phenylbutyl group. The reaction conditions often require the use of Lewis acids such as aluminum chloride as catalysts and organic solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The phenylbutyl side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-oxo-3-(2-phenylbutyl)naphthalene-1,2-dione.
Reduction: Formation of 4-hydroxy-3-(2-phenylbutyl)naphthalene-1,2-diol.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Antimalarial Activity
One of the most prominent applications of 4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione is its potential as an antimalarial agent . Research indicates that this compound acts as a potent inhibitor of mitochondrial electron transport, which is crucial for the survival of malaria parasites. The mechanism involves disrupting the energy metabolism within the parasite's mitochondria, leading to its death. This application highlights the compound's significance in developing new treatments for malaria, a disease that continues to pose significant global health challenges .
Inhibition of Heat Shock Protein 90
Heat shock protein 90 (Hsp90) is an important molecular chaperone involved in the stabilization and function of various proteins, many of which are implicated in cancer progression. Compounds similar to this compound have been investigated for their ability to inhibit Hsp90. In a study aimed at identifying novel chemical probes for Hsp90, derivatives of naphthoquinones were synthesized and evaluated for their inhibitory activity. Although some showed weak activity, the structural framework provided insights into potential modifications that could enhance efficacy against cancer cells .
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of naphthoquinone derivatives, including this compound. These compounds have demonstrated activity against various bacterial strains and fungi. For instance, synthesized derivatives were tested against Staphylococcus aureus and Candida tenuis, revealing promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound and its analogs has been a subject of extensive research. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the naphthoquinone scaffold can significantly alter biological activity. For example, varying substituents on the aromatic rings or altering the length of alkyl chains can impact both potency and selectivity towards biological targets .
Potential in Drug Development
The versatility of this compound makes it a candidate for further development into therapeutic agents. Its ability to interact with multiple biological targets suggests that it could be optimized for treating various diseases beyond malaria and cancer. Ongoing research aims to explore these possibilities through both in vitro and in vivo studies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include cellular enzymes and DNA, which are affected by the oxidative damage.
Comparison with Similar Compounds
Key Observations :
- Phenoxy vs. Phenylamino Groups: Phenoxy derivatives (e.g., 4-phenoxynaphthalene-1,2-dione) exhibit strong CE inhibition due to the intact 1,2-dione structure, enabling nucleophilic attack by serine residues . In contrast, phenylamino derivatives undergo tautomerism, converting the dione to an imino form, which distances the reactive carbonyl from the catalytic serine .
- Cytotoxicity vs. Selectivity : Lapachol’s prenyl group contributes to potent anticancer activity but also high toxicity, limiting clinical use . The phenylbutyl group may balance lipophilicity and metabolic stability, though further toxicity studies are needed.
Structural Stability and Tautomerism
The 1,2-dione moiety is critical for activity. Phenylamino derivatives (e.g., compounds 9–15) lose inhibition capacity due to tautomerism, as shown by docking studies where the imino form positions the reactive carbonyl 4.45 Å from the catalytic serine, versus 3.03–3.26 Å in phenoxy derivatives . The target compound’s hydroxyl and dione groups likely resist tautomerism, preserving enzyme interaction.
Cyclobuta[b]naphthalene-1,2-dione: A Fused-Ring Analogue
Cyclobuta[b]naphthalene-1,2-dione (CAS 41634-34-8) features a fused cyclobutane ring, introducing ring strain and altering electronic distribution.
Q & A
Q. What are the optimal synthetic routes for 4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione, and how can purity be validated?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Michael addition to introduce the 2-phenylbutyl group onto the naphthalene-dione backbone. Key steps include:
- Using anhydrous solvents (e.g., tetrahydrofuran) and catalysts like Lewis acids (e.g., AlCl₃) to drive regioselectivity .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethanol/water mixtures).
- Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons, δ 180–190 ppm for quinone carbonyls) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B photostability testing).
- Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolyzed or oxidized derivatives) .
- Recommend storage in amber vials at –20°C under inert gas (N₂/Ar) to prevent quinone reduction .
Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?
- Methodological Answer : Use tiered testing:
- Cell viability : MTT assay in HepG2 or HEK293 cells (IC₅₀ determination).
- Oxidative stress : Measure ROS production via DCFH-DA fluorescence or glutathione depletion assays .
- Genotoxicity : Comet assay or Ames test (with/without metabolic activation via S9 liver fractions) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with cellular targets (e.g., enzymes or DNA)?
- Methodological Answer : Combine computational and experimental approaches:
- Molecular docking : Use AutoDock Vina to predict binding affinity with NAD(P)H quinone oxidoreductase (NQO1) or cytochrome P450 isoforms .
- Biochemical assays : Fluorescence quenching to study protein-ligand interactions (e.g., tryptophan residues in NQO1) .
- Metabolite identification : LC-HRMS to detect adducts (e.g., glutathione conjugates or hemoglobin adducts) .
Q. What strategies address contradictions between in vitro and in vivo toxicological data?
- Risk of Bias (RoB) tiers : Classify studies based on exposure characterization, randomization, and blinding (e.g., "High Confidence" if dose-response is replicated across species) .
- Interspecies extrapolation : Adjust for metabolic differences using physiologically based pharmacokinetic (PBPK) modeling .
Q. How can factorial design optimize experimental conditions for studying environmental degradation?
- Methodological Answer : Implement a 2³ factorial design to test variables:
Q. What omics approaches are effective for studying gene expression changes induced by the compound?
- Methodological Answer : Use RNA-seq or qPCR arrays:
Q. How should researchers design a systematic review to synthesize existing toxicological data?
Q. What computational tools predict the compound’s environmental persistence and bioaccumulation potential?
- Methodological Answer : Apply EPI Suite™ models:
- Biodegradation : Use BIOWIN (v4.10) to estimate aerobic microbial degradation.
- Bioaccumulation : Calculate log Kow via KOWWIN and BCFBAF for fish models .
Q. How can AI-driven simulations improve synthetic route optimization?
- Methodological Answer :
Use platforms like COMSOL Multiphysics integrated with machine learning: - Reaction optimization : Train neural networks on reaction yield data (temperature, solvent, catalyst) to predict ideal conditions .
- Virtual screening : Generate derivatives with modified alkyl chains and predict solubility/toxicity via QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
